4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Description
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl(ethyl)sulfamoyl group and a nitrophenyl group attached to a benzamide core
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-24(16-17-7-4-3-5-8-17)31(29,30)21-13-11-18(12-14-21)22(26)23-19-9-6-10-20(15-19)25(27)28/h3-15H,2,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOBCWKYVMZLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with benzoyl chloride in the presence of a base such as pyridine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl(ethyl)sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[benzyl(ethyl)sulfamoyl]-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Benzyl(ethyl)sulfonamide and 3-nitrobenzoic acid.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-sulfamoyl-benzamide: Similar structure but lacks the nitrophenyl group.
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide: Contains a pyridinyl group instead of a nitrophenyl group.
Uniqueness
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to the presence of both the benzyl(ethyl)sulfamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is a sulfonamide derivative characterized by its unique combination of functional groups, which contributes to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Benzyl(ethyl)sulfamoyl group : This moiety is known for its ability to interact with various biological targets.
- Nitrophenyl group : The presence of the nitro group can influence the compound's reactivity and biological activity.
The biological activity of this compound may be attributed to its ability to:
- Inhibit Enzymatic Activity : The sulfonamide group can mimic natural substrates, allowing it to bind to enzymes or receptors, thereby inhibiting their activity. This mechanism is similar to that observed in other sulfonamide compounds, where they compete with para-aminobenzoic acid (PABA) in bacterial folate synthesis pathways.
- Generate Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of folate synthesis in bacteria.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. For example:
- Cell Proliferation Inhibition : Preliminary data indicate that this compound can inhibit cell proliferation in certain cancer cell lines. This effect is likely mediated through the inhibition of specific kinases involved in cell cycle regulation .
- Mechanistic Insights : The compound's interaction with cellular signaling pathways, particularly those involving MAP kinases, has been noted as a potential area for further investigation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various sulfonamide derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures exhibited MIC values ranging from 3.12 to 12.5 μg/mL, indicating promising antimicrobial efficacy .
Case Study 2: Cancer Cell Line Studies
A study focusing on the anticancer effects of benzamide derivatives reported that certain compounds demonstrated significant inhibition of proliferation in breast cancer cell lines. The study highlighted the potential of these derivatives as lead compounds for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Benzyl-4-sulfamoyl-benzamide | Lacks nitrophenyl group | Moderate antimicrobial activity |
| 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | Contains pyridinyl group | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
